molecular formula C11H12N2O4 B8713286 N-cyclopropyl-2-(3-nitrophenoxy)acetamide

N-cyclopropyl-2-(3-nitrophenoxy)acetamide

Cat. No.: B8713286
M. Wt: 236.22 g/mol
InChI Key: NTYVNOFOENJWQW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-cyclopropyl-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C11H12N2O4/c14-11(12-8-4-5-8)7-17-10-3-1-2-9(6-10)13(15)16/h1-3,6,8H,4-5,7H2,(H,12,14)

InChI Key

NTYVNOFOENJWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitrophenol (4 g, 28.8 mmol), 2-chloro-N-cyclopropylacetamide (4.61 g, 34.5 mmol), K2CO3 (7.95 g, 57.5 mmol) and 18-CROWN-6 (0.228 g, 0.863 mmol) in N,N-Dimethylformamide (30.0 ml) was stirred under N2 atmosphere for 18 hrs at 50° C. After cooling to RT, the reaction mixture was partitioned between EtOAc (250 ml) and water (250 ml). Aq. phase was re-extracted with EtOAc (200 ml). Combined organic layer was washed with brine (100 ml), dried over sodium sulphate and the solvent was evaporated under vacuum. Crude residue was purified by flash chromatography to obtain N-cyclopropyl-2-(3-nitrophenoxy)acetamide (4.21 gm).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Name
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.228 g
Type
catalyst
Reaction Step One

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